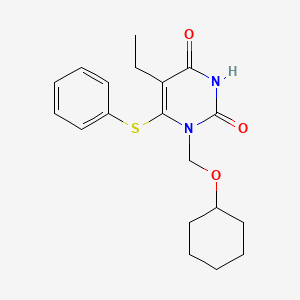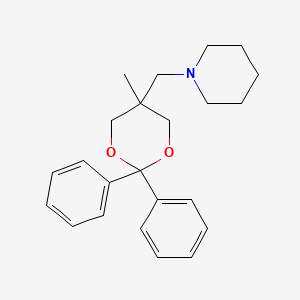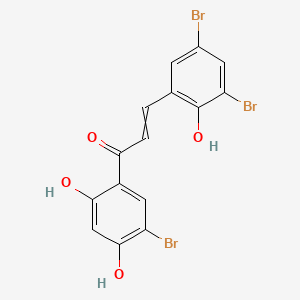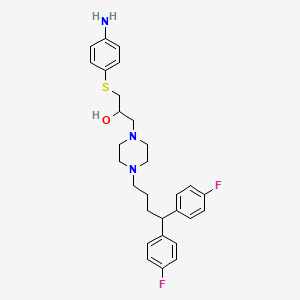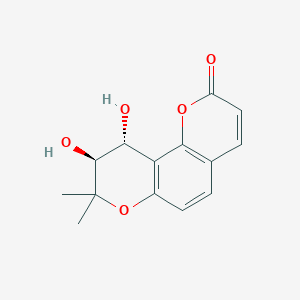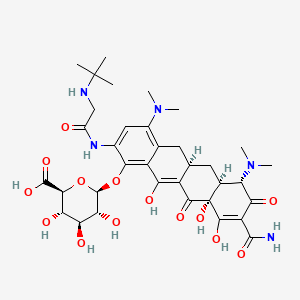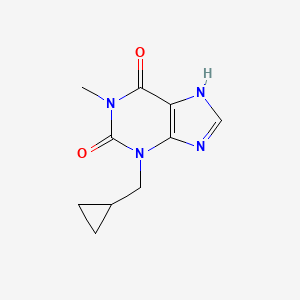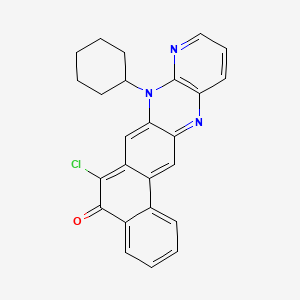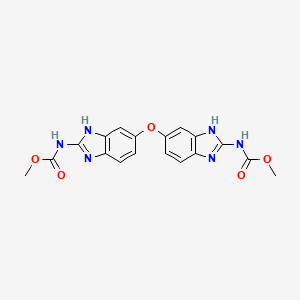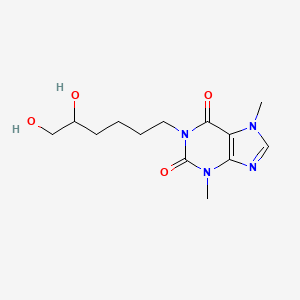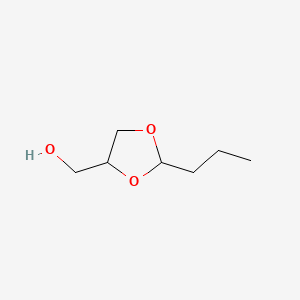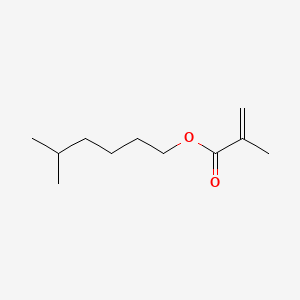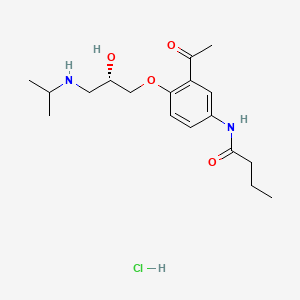
Acebutolol hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acebutolol hydrochloride, (S)- is a selective beta-1 adrenergic receptor antagonist, commonly used in the management of hypertension and ventricular premature beats in adults . It is a cardioselective beta-blocker with mild intrinsic sympathomimetic activity, which means it can slightly stimulate beta receptors while blocking them . This compound is known for its stabilizing and quinidine-like effects on cardiac rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acebutolol hydrochloride can be synthesized through a multi-step process involving the reaction of 3-acetyl-4-hydroxyacetophenone with isopropylamine to form the intermediate, which is then reacted with butyryl chloride to yield acebutolol . The final step involves the conversion of acebutolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of acebutolol hydrochloride involves similar synthetic routes but on a larger scale. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically purified through recrystallization and other chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Acebutolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert acebutolol hydrochloride into its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of acebutolol, which can have different pharmacological properties .
Scientific Research Applications
Acebutolol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Acebutolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart . This action reduces the heart rate and blood pressure by inhibiting the effects of catecholamines like epinephrine and norepinephrine . The compound’s intrinsic sympathomimetic activity allows it to provide low-grade beta stimulation at rest while acting as a typical beta-blocker during high sympathetic activity .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another selective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: A selective beta-1 blocker used for similar indications but with different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with broader effects on beta receptors.
Uniqueness
Acebutolol hydrochloride’s uniqueness lies in its combination of beta-1 selectivity and mild intrinsic sympathomimetic activity, which provides a balance between beta-blockade and minimal stimulation . This makes it particularly useful in patients who may benefit from slight beta receptor stimulation while still requiring beta-blockade .
Properties
CAS No. |
96450-12-3 |
|---|---|
Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m0./s1 |
InChI Key |
KTUFKADDDORSSI-RSAXXLAASA-N |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C.Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


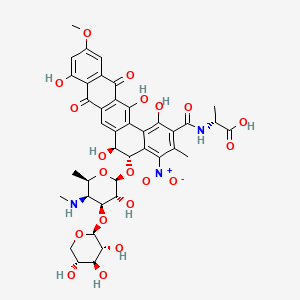
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
